molecular formula C11H15N5O5 B588027 Ganciclovir Mono-O-acetate-d5 CAS No. 1246818-76-7

Ganciclovir Mono-O-acetate-d5

Cat. No.: B588027
CAS No.: 1246818-76-7
M. Wt: 302.302
InChI Key: YKLKCCHLLFMWQE-PLQZCBGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ganciclovir Mono-O-acetate-d5 is a deuterium-labeled derivative of Ganciclovir, a potent antiviral agent. This compound is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Ganciclovir. The deuterium labeling helps in tracking the compound in biological systems using techniques such as mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ganciclovir Mono-O-acetate-d5 involves the incorporation of deuterium atoms into the Ganciclovir molecule. One efficient method for synthesizing deuterium-labeled Ganciclovir involves using commercially available glycerol-d5 as a starting material. The synthetic route includes several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ganciclovir Mono-O-acetate-d5 undergoes various chemical reactions, including:

    Hydrolysis: The acetate group can be hydrolyzed to yield Ganciclovir-d5.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical research applications.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetate group.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although this is not a common reaction for this compound.

    Substitution: Nucleophilic reagents can be used to substitute the acetate group.

Major Products Formed

    Hydrolysis: Ganciclovir-d5 is the major product formed from the hydrolysis of this compound.

    Substitution: Depending on the nucleophile used, various substituted derivatives of Ganciclovir-d5 can be formed.

Scientific Research Applications

Ganciclovir Mono-O-acetate-d5 is widely used in scientific research, particularly in the following areas:

    Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

    Metabolic Pathway Studies: Researchers use this compound to investigate the metabolic pathways of Ganciclovir and its derivatives.

    Antiviral Research: The compound is used to study the antiviral mechanisms of Ganciclovir and to develop new antiviral agents.

    Analytical Chemistry: It serves as a standard in mass spectrometry for the quantification of Ganciclovir in biological samples.

Mechanism of Action

Ganciclovir Mono-O-acetate-d5, like Ganciclovir, exerts its antiviral effects by inhibiting viral DNA replication. The compound is converted to its active form, Ganciclovir triphosphate, by viral and cellular kinases. Ganciclovir triphosphate selectively inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation. This inhibition prevents the replication of viral DNA and the spread of the virus to other cells .

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another antiviral agent used to treat herpesvirus infections. It is structurally similar to Ganciclovir but has a different spectrum of activity.

    Valganciclovir: A prodrug of Ganciclovir that has improved oral bioavailability.

    Famciclovir: An antiviral agent used to treat herpesvirus infections, similar in structure and function to Ganciclovir.

Uniqueness

Ganciclovir Mono-O-acetate-d5 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms help in tracking the compound in biological systems with high precision, making it a valuable tool in research .

Properties

CAS No.

1246818-76-7

Molecular Formula

C11H15N5O5

Molecular Weight

302.302

IUPAC Name

[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] acetate

InChI

InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19)/i2D2,3D2,7D

InChI Key

YKLKCCHLLFMWQE-PLQZCBGVSA-N

SMILES

CC(=O)OCC(CO)OCN1C=NC2=C1NC(=NC2=O)N

Synonyms

9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one-d5; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.